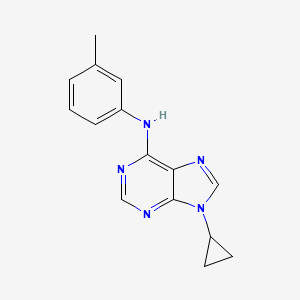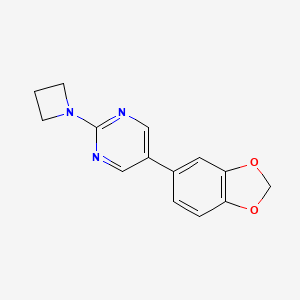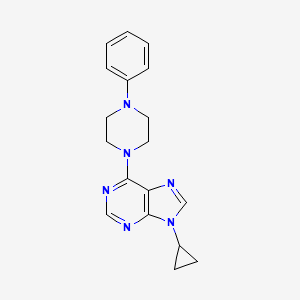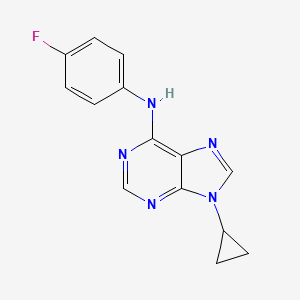
9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine (CMP-P6A) is an organic compound that has found a variety of applications in scientific research due to its unique properties. This compound is a purine derivative, a class of molecules that are related to adenine and guanine, the two nitrogenous bases of DNA. CMP-P6A has been used in a variety of research applications, including biochemical and physiological studies, as well as for in vitro experiments.
Applications De Recherche Scientifique
9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine has been used in a variety of scientific research applications. It has been used as a substrate for enzymatic studies, as a ligand in binding studies, and as a component of DNA-based assays. It has also been used to study the structure and function of proteins, as well as to study the interactions between proteins and other molecules. Additionally, 9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine has been used to study the structure and function of enzymes, as well as to study the mechanism of action of drugs.
Mécanisme D'action
The mechanism of action of 9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine is not well understood. However, it is believed that the compound binds to the active site of enzymes and other proteins, which leads to the inhibition of their activity. Additionally, 9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine has been shown to interact with DNA, which could lead to the inhibition of gene expression.
Biochemical and Physiological Effects
9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, as well as to inhibit the transcription of DNA. Additionally, 9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine has been shown to have anti-inflammatory and anti-bacterial effects.
Avantages Et Limitations Des Expériences En Laboratoire
9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, 9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine has been shown to be non-toxic and non-mutagenic, making it an ideal compound for use in laboratory experiments. However, there are some limitations to using 9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine in laboratory experiments. For example, it is not very soluble in organic solvents, and it can be difficult to purify.
Orientations Futures
9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine has a variety of potential future applications. For example, it could be used to study the structure and function of proteins, as well as to study the interactions between proteins and other molecules. Additionally, 9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine could be used to study the mechanism of action of drugs and to develop new drugs. Additionally, 9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine could be used in the development of diagnostic assays and in the development of new therapeutics. Finally, 9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine could be used to study the structure and function of enzymes, as well as to study the mechanism of action of drugs.
Méthodes De Synthèse
9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine can be synthesized using a variety of methods, including the direct synthesis of the purine ring, the reductive amination of the purine ring, and the condensation of the purine ring with aldehyde and ketone compounds. The most commonly used method is the direct synthesis of the purine ring, which involves the use of a Grignard reagent and a base. This method is relatively simple and yields a high yield of the desired product.
Propriétés
IUPAC Name |
9-cyclopropyl-N-(3-methylphenyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5/c1-10-3-2-4-11(7-10)19-14-13-15(17-8-16-14)20(9-18-13)12-5-6-12/h2-4,7-9,12H,5-6H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDZBRWLLSLZFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B6443101.png)
![2-cyclopropyl-4-(difluoromethyl)-6-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443112.png)

![2-cyclopropyl-4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethylpyrimidine](/img/structure/B6443132.png)
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6443137.png)
![4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoline](/img/structure/B6443140.png)
![2-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B6443144.png)

![4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443169.png)
![4-[(9-cyclopropyl-9H-purin-6-yl)amino]benzamide](/img/structure/B6443172.png)
![4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443173.png)
![3-[2-(azetidin-1-yl)pyrimidin-5-yl]-5-(trifluoromethyl)aniline](/img/structure/B6443178.png)

![2-cyclopropyl-4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethylpyrimidine](/img/structure/B6443193.png)